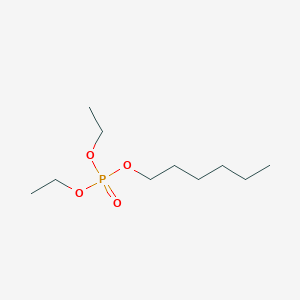
2-Metil-4,4,4-trifluorocrotonato de etilo
Descripción general
Descripción
Ethyl 2-methyl-4,4,4-trifluorocrotonate is a fluorinated organic compound with the molecular formula C7H9F3O2 and a molecular weight of 182.14 g/mol . This compound is primarily used in research applications, particularly in the field of proteomics . It is a liquid at room temperature and has a boiling point of 134-135°C .
Aplicaciones Científicas De Investigación
Ethyl 2-methyl-4,4,4-trifluorocrotonate has a wide range of applications in scientific research:
Análisis Bioquímico
Biochemical Properties
Ethyl 2-methyl-4,4,4-trifluorocrotonate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it undergoes diastereoselective Michael addition reactions with ethyl crotonate . These interactions are crucial for the synthesis of complex organic molecules, which are essential in biochemical research and applications.
Cellular Effects
Ethyl 2-methyl-4,4,4-trifluorocrotonate has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cellular processes is significant in understanding its role in biochemical research and potential therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 2-methyl-4,4,4-trifluorocrotonate change over time. The compound’s stability and degradation are essential factors that influence its long-term effects on cellular function. Studies have shown that Ethyl 2-methyl-4,4,4-trifluorocrotonate remains stable under specific conditions, making it suitable for long-term biochemical research .
Dosage Effects in Animal Models
The effects of Ethyl 2-methyl-4,4,4-trifluorocrotonate vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, while at higher doses, it may cause toxic or adverse effects. Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety in biochemical research .
Transport and Distribution
The transport and distribution of Ethyl 2-methyl-4,4,4-trifluorocrotonate within cells and tissues are critical for its biochemical effects. The compound interacts with specific transporters and binding proteins, affecting its localization and accumulation. These interactions are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications .
Subcellular Localization
Ethyl 2-methyl-4,4,4-trifluorocrotonate’s subcellular localization is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is crucial for determining its role in biochemical research and potential therapeutic applications .
Métodos De Preparación
Ethyl 2-methyl-4,4,4-trifluorocrotonate can be synthesized through various synthetic routes. One common method involves the Michael addition reaction between ethyl crotonate and a fluorinated reagent . The reaction typically requires a base catalyst and is conducted under controlled temperature conditions to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to meet the required specifications .
Análisis De Reacciones Químicas
Ethyl 2-methyl-4,4,4-trifluorocrotonate undergoes several types of chemical reactions, including:
Mecanismo De Acción
The mechanism of action of ethyl 2-methyl-4,4,4-trifluorocrotonate involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms in the compound enhances its reactivity and stability, allowing it to participate in various chemical reactions. The compound can interact with enzymes and proteins, leading to modifications that are crucial for studying biological processes .
Comparación Con Compuestos Similares
Ethyl 2-methyl-4,4,4-trifluorocrotonate can be compared with other similar compounds, such as:
Ethyl 4,4,4-trifluorocrotonate: This compound has a similar structure but lacks the methyl group at the 2-position.
Ethyl 3-amino-4,4,4-trifluorocrotonate: This compound contains an amino group instead of a methyl group, which significantly alters its chemical behavior and applications.
The uniqueness of ethyl 2-methyl-4,4,4-trifluorocrotonate lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs .
Propiedades
IUPAC Name |
ethyl (E)-4,4,4-trifluoro-2-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3O2/c1-3-12-6(11)5(2)4-7(8,9)10/h4H,3H2,1-2H3/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQNRXTIKMSOZQI-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C(F)(F)F)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128227-97-4 | |
| Record name | Ethyl 2-methyl-4,4,4-trifluorocrotonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(5,7-dichloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid](/img/structure/B143720.png)
![1-[(2R)-3,4-Dihydro-2H-pyran-2-yl]ethanone](/img/structure/B143722.png)

![(5S)-1-[(1R,6R)-4,6-Dimethylcyclohex-3-ene-1-carbonyl]-5-(trityloxymethyl)pyrrolidin-2-one](/img/structure/B143724.png)
![Ethyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B143726.png)
![1H-Pyrrolo[2,3-b]pyridine-2,3-dione, 3-oxime](/img/structure/B143728.png)





